molecular formula C16H17N7S B11053737 6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053737
M. Wt: 339.4 g/mol
InChI Key: IQYULECUONVTOW-UHFFFAOYSA-N
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Description

6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a pyrazole ring, a pyridine ring, and a triazolothiadiazole core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be formed by the cyclization of a thiosemicarbazide derivative with an appropriate nitrile or carboxylic acid derivative.

    Coupling of the Pyrazole and Triazolothiadiazole Units: The final step involves the coupling of the pyrazole ring with the triazolothiadiazole core, typically through a condensation reaction under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

    Biology: It can be used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Materials Science: It can be used in the development of new materials with unique properties, such as conductive polymers or photoactive compounds.

Mechanism of Action

The mechanism of action of 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of structural features, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H17N7S

Molecular Weight

339.4 g/mol

IUPAC Name

6-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H17N7S/c1-9(2)22-11(4)13(10(3)20-22)15-21-23-14(18-19-16(23)24-15)12-7-5-6-8-17-12/h5-9H,1-4H3

InChI Key

IQYULECUONVTOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Origin of Product

United States

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